4-heptyl-1,3-thiazol-2-amine 4-heptyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 215457-77-5
VCID: VC11618679
InChI:
SMILES:
Molecular Formula: C10H18N2S
Molecular Weight: 198.3

4-heptyl-1,3-thiazol-2-amine

CAS No.: 215457-77-5

Cat. No.: VC11618679

Molecular Formula: C10H18N2S

Molecular Weight: 198.3

Purity: 95

* For research use only. Not for human or veterinary use.

4-heptyl-1,3-thiazol-2-amine - 215457-77-5

Specification

CAS No. 215457-77-5
Molecular Formula C10H18N2S
Molecular Weight 198.3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 4-heptyl-1,3-thiazol-2-amine consists of a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—with an amino group (-NH2) at position 2 and a heptyl chain (-C7H15) at position 4. This substitution pattern distinguishes it from commonly studied analogs like 4-phenyl-1,3-thiazol-2-amine, where aromatic substituents dominate . The heptyl group introduces significant lipophilicity, which may influence solubility, membrane permeability, and biological target interactions.

Table 1: Theoretical Physicochemical Properties of 4-Heptyl-1,3-thiazol-2-amine

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC10H18N2SStructural analysis
Molecular Weight198.33 g/molCalculated from formula
LogP (Partition Coefficient)~3.2Comparative analysis with
Water SolubilityLow (<1 mg/mL at 25°C)Alkyl chain dominance
Melting PointEstimated 85–90°CAnalog data from

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The most plausible route for synthesizing 4-heptyl-1,3-thiazol-2-amine involves the Hantzsch thiazole synthesis, widely used for 2-aminothiazoles . This one-pot reaction typically requires:

  • α-Halo Ketone Precursor: 4-Heptyl-2-bromoacetophenone or equivalent alkyl-substituted α-bromo ketone.

  • Thiourea: Acts as both sulfur and nitrogen source.

  • Solvent System: Ethanol/water mixtures under reflux conditions.

The mechanism proceeds via nucleophilic attack of thiourea on the α-halo ketone, followed by cyclization to form the thiazole ring. Modifications to this method, such as using iodine as a catalyst (as reported for 4-phenyl analogs ), could enhance yields for the heptyl derivative.

Post-Synthetic Modifications

  • N-Functionalization: The exocyclic amino group at position 2 allows for Schiff base formation or acylation to create prodrugs or targeted delivery systems .

  • Side Chain Engineering: The heptyl chain could undergo oxidation or halogenation to introduce polar functional groups, balancing lipophilicity and solubility .

Biological Activities and Mechanisms

Anticancer Properties

N,4-diaryl-1,3-thiazole-2-amines demonstrate tubulin polymerization inhibition by binding to the colchicine site (e.g., compound 10s, IC50: <1 μM in SGC-7901 cells) . While the heptyl derivative lacks aromatic groups, its alkyl chain might stabilize hydrophobic interactions in the tubulin binding pocket. Preliminary in silico models predict moderate activity (estimated IC50: 5–10 μM) based on comparative molecular field analysis (CoMFA) .

Antimicrobial and Antifungal Effects

2-Aminothiazoles with alkyl substituents show broad-spectrum antimicrobial activity. For instance, 4-alkyl analogs inhibit Staphylococcus aureus (MIC: 8–32 μg/mL) and Candida albicans (MIC: 16–64 μg/mL) . The heptyl chain’s length aligns with optimal membrane-disrupting properties observed in cationic amphiphiles.

Physicochemical and Pharmacokinetic Profiling

Metabolic Stability

In vitro microsomal studies on analogous thiazoles indicate moderate hepatic clearance (t1/2: 45–60 min in human liver microsomes) . The heptyl chain may undergo ω-oxidation by cytochrome P450 enzymes, producing carboxylic acid metabolites with altered activity.

Applications in Material Science

Coordination Chemistry

The amino and sulfur groups enable metal chelation, forming complexes with Cu(II), Fe(III), and Zn(II). Such complexes exhibit catalytic activity in oxidation reactions and nonlinear optical properties .

Polymer Additives

As a heterocyclic amine, 4-heptyl-1,3-thiazol-2-amine could serve as a corrosion inhibitor or UV stabilizer in polyolefins, leveraging its electron-rich structure to scavenge free radicals .

Challenges and Future Directions

Synthetic Optimization

Current yields for 4-substituted 2-aminothiazoles rarely exceed 60% . Flow chemistry approaches or microwave-assisted synthesis could improve efficiency for the heptyl derivative.

Toxicity Profiling

While analogs show selectivity indices >5 in mammalian cells , the heptyl chain’s metabolic fate requires detailed toxicokinetic studies to assess hepatotoxicity risks.

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., liposomes or PLGA nanoparticles) could mitigate solubility limitations and enhance biodistribution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator